3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol . This compound belongs to the class of benzamides, which are widely used in various fields such as medicine, biology, and industry due to their diverse biological activities .
Preparation Methods
The synthesis of 3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 5-methyl-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Scientific Research Applications
3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide can be compared with other benzamide derivatives such as:
2,3-dimethoxybenzamide: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
3-acetoxy-2-methylbenzamide: Another benzamide derivative with distinct functional groups that confer unique properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological and chemical properties.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-10-4-5-14(16-9-10)17-15(18)11-6-12(19-2)8-13(7-11)20-3/h4-9H,1-3H3,(H,16,17,18) |
InChI Key |
AIZBIYUAARFJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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